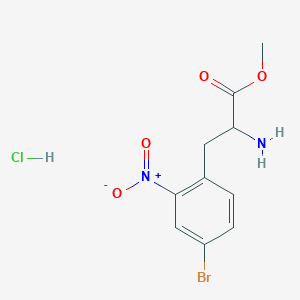![molecular formula C24H22N4O2 B2907348 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide CAS No. 1797141-91-3](/img/structure/B2907348.png)
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This core is a privileged scaffold for combinatorial library design and drug discovery .
Synthesis Analysis
The synthesis of such compounds generally involves multiple steps and various chemical reactions. For instance, a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrazolo[1,5-a]pyrimidines have been involved in various chemical reactions, leading to a wide range of products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrazolo[1,5-a]pyrimidine core could influence its photophysical properties .Aplicaciones Científicas De Investigación
Fluorescent Probes for Bioimaging
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide: has been identified as a strategic compound for optical applications. Its photophysical properties are tunable, making it a valuable tool for studying the dynamics of intracellular processes . The compound’s solid-state emission intensities allow it to be designed as a solid-state emitter for bioimaging applications.
Chemosensors
The compound’s structure, which includes heteroatoms like nitrogen, makes it a potential chelating agent for ions. This property is beneficial for developing chemosensors that can detect the presence of specific ions or molecules within biological or environmental samples .
Organic Light-Emitting Devices (OLEDs)
Due to its favorable emission properties, this compound can be used in the development of OLEDs. The ability to fine-tune its emission characteristics allows for the creation of devices with specific color outputs, which is crucial for display technologies .
Antimicrobial Agents
Pyrazolo[1,5-a]pyrimidine derivatives, including the compound , have shown antimicrobial activity. This makes them candidates for the development of new antimicrobial drugs that could be effective against resistant strains of bacteria .
Inhibitors for Discoidin Domain Receptors
The compound has been explored as a novel selective and orally bioavailable inhibitor for discoidin domain receptor 1 (DDR1). DDR1 is implicated in various diseases, including fibrosis and cancer, making this application particularly significant for therapeutic research .
Molecular Sensing
The compound’s fluorescent properties make it suitable for molecular sensing applications. It can be used to develop sensors that detect changes in the environment, such as pH shifts or the presence of specific biomolecules .
Bio-Macromolecular Interactions
The compound’s ability to interact with bio-macromolecules can be harnessed to study protein-ligand interactions, enzyme activities, and other biological processes. This application is vital for understanding the mechanisms of disease and for drug discovery .
Solid-State Emitters
The compound’s good solid-state emission intensities make it a candidate for designing solid-state emitters. These emitters can be used in various applications, including lighting, signaling, and display technologies .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-16-13-22-26-14-17(15-28(22)27-16)7-6-12-25-24(29)23-18-8-2-4-10-20(18)30-21-11-5-3-9-19(21)23/h2-5,8-11,13-15,23H,6-7,12H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKPVPZVUFETLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

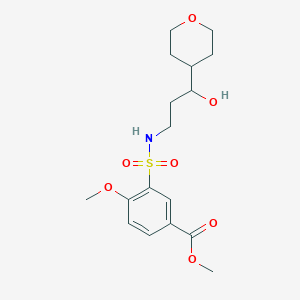

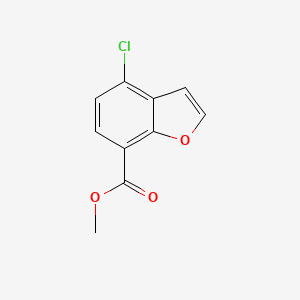
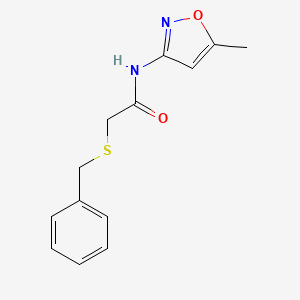
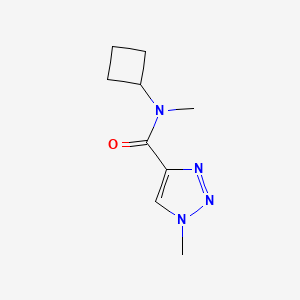
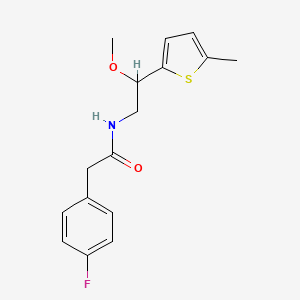
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2907275.png)

![3-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2907280.png)
![[2-Oxo-2-(2,4,5-trichloroanilino)ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2907282.png)
